molecular formula C18H18N2OS2 B12130833 3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12130833
M. Wt: 342.5 g/mol
InChI Key: BUEOFAKMFGXWGU-JXMROGBWSA-N
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Description

3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine class. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates under controlled conditions . The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins essential for the survival of microbial or cancer cells, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of thieno[2,3-d]pyrimidine core with a phenylprop-2-en-1-yl sulfanyl group.

Properties

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

3,5,6-trimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N2OS2/c1-12-13(2)23-16-15(12)17(21)20(3)18(19-16)22-11-7-10-14-8-5-4-6-9-14/h4-10H,11H2,1-3H3/b10-7+

InChI Key

BUEOFAKMFGXWGU-JXMROGBWSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SC/C=C/C3=CC=CC=C3)C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC=CC3=CC=CC=C3)C)C

Origin of Product

United States

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